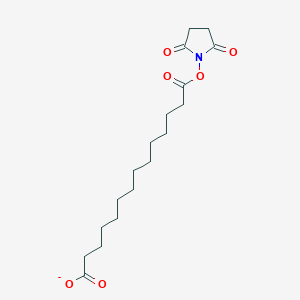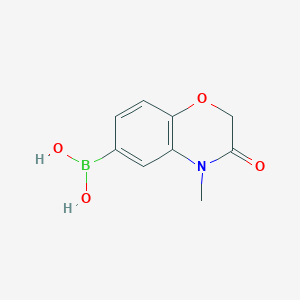
(4-Methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoxazine ring substituted with a boronic acid group. The presence of the boronic acid moiety makes it a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the synthesis of the benzoxazine ring. This can be achieved through the reaction of an appropriate phenol derivative with an amine and formaldehyde under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a borylation reaction. This can be accomplished using a palladium-catalyzed borylation of the corresponding halogenated benzoxazine derivative with a boron reagent such as bis(pinacolato)diboron.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, leading to the formation of boronic esters or borates.
Reduction: Reduction reactions can target the carbonyl group within the benzoxazine ring, converting it to a hydroxyl group.
Substitution: The benzoxazine ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Hydroxylated benzoxazine derivatives.
Substitution: Various substituted benzoxazine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(4-Methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of (4-Methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid is primarily related to its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The compound can interact with molecular targets such as enzymes and receptors, modulating their activity through the formation of boronate esters.
Comparación Con Compuestos Similares
(4-Methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid: Unique due to its specific substitution pattern and boronic acid group.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl derivatives.
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Synthesized using green chemistry approaches.
Uniqueness: this compound stands out due to its boronic acid functionality, which imparts unique reactivity and makes it a versatile intermediate in organic synthesis and a valuable tool in biochemical research.
Propiedades
Fórmula molecular |
C9H10BNO4 |
|---|---|
Peso molecular |
206.99 g/mol |
Nombre IUPAC |
(4-methyl-3-oxo-1,4-benzoxazin-6-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO4/c1-11-7-4-6(10(13)14)2-3-8(7)15-5-9(11)12/h2-4,13-14H,5H2,1H3 |
Clave InChI |
FUJVNKYTOFMYBH-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC2=C(C=C1)OCC(=O)N2C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


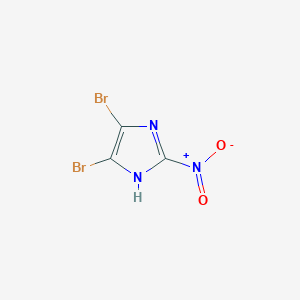
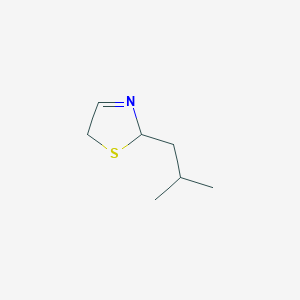
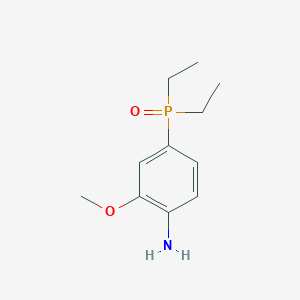
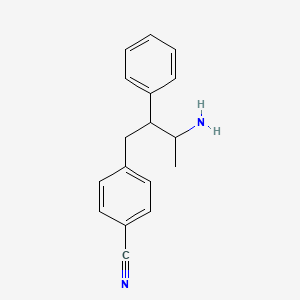
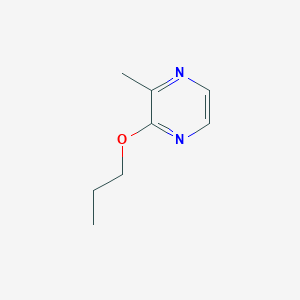
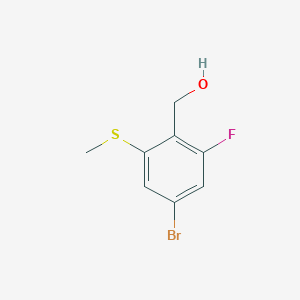
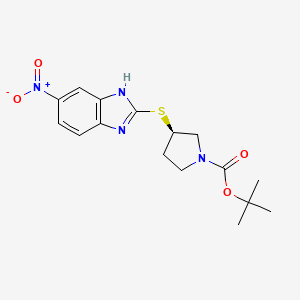
![2-[1,1'-Biphenyl]-4-yl-4-(8-chloro-1-dibenzofuranyl)-6-phenyl-1,3,5-triazine](/img/structure/B13981147.png)
![2-(2-(5-Methoxypyridin-3-yl)-4-morpholinothieno[3,2-d]pyrimidin-6-yl)propan-2-ol](/img/structure/B13981163.png)
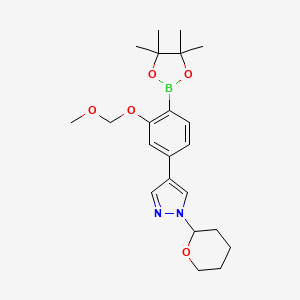
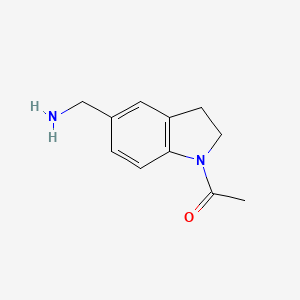
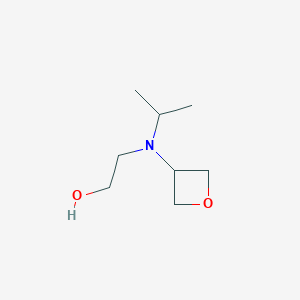
![4H-Acenaphtho[4,5-D]imidazole](/img/structure/B13981196.png)
